molecular formula C17H28O3 B105903 Juvenile hormone II CAS No. 34218-61-6

Juvenile hormone II

Cat. No. B105903
CAS RN: 34218-61-6
M. Wt: 280.4 g/mol
InChI Key: CPVQJXZBSGXTGJ-TZDLBHCHSA-N
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Description

Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that regulate many aspects of insect physiology . Juvenile hormone II (JH II) is one of the forms of JH and has been identified only in the Lepidoptera (butterflies and moths) . The molecular formula of JH II is C17H28O3 .


Synthesis Analysis

The synthesis of JH II involves the enzyme Juvenile Hormone Acid Methyltransferase (JHAMT), which is a rate-limiting enzyme that converts JH acids or inactive precursors of JHs to active JHs at the final step of JH biosynthesis in insects . The JH biosynthetic rate is influenced by a complex interplay of changes in precursor pools, enzyme levels, and external modulators such as nutrients and allatoregulatory factors .


Molecular Structure Analysis

JH II is a sesquiterpenoid, and its chemical structure differs significantly from the structure of other animal hormones . The crystal structure of the JHAMT enzyme, which is involved in the biosynthesis of JH II, has been studied .


Chemical Reactions Analysis

JH II is produced by the conversion of JH acids or inactive precursors of JHs to active JHs . The conversion is catalyzed by the enzyme JHAMT . The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of either farnesoic acid (FA) or JH acid (JHA) .


Physical And Chemical Properties Analysis

JH II is a lipophilic sesquiterpenoid molecule . It is part of a group of hormones that ensure growth of the larva while preventing metamorphosis .

Scientific Research Applications

Role in Insect Growth and Metamorphosis

Juvenile hormone II (JH II) plays a crucial role in insect development, particularly in coordinating larval growth and molting. Studies reveal its interaction with 20-hydroxyecdysone (20E) in regulating these processes. For instance, Cheng et al. (2014) demonstrated that the application of a JH analogue increased the expression levels of genes involved in metabolic processes and protein processing in the silkworm, Bombyx mori, suggesting JH's role in mediating nutrient-dependent pathways and modulating 20E signaling (Cheng et al., 2014).

JH and Insect Reproduction

JH also significantly influences insect reproduction. For instance, research on Drosophila melanogaster showed that juvenile hormone is essential for adult reproductive behavior, including courtship in males. Wijesekera et al. (2016) found that males with reduced levels of Juvenile Hormone Acid O-Methyl Transferase (JHAMT) displayed reduced courtship, which could be rescued by Methoprene, a JH analog (Wijesekera, Saurabh, & Dauwalder, 2016).

JH in Immune Response Regulation

The impact of JH on the immune response has been a subject of interest. Flatt et al. (2008) demonstrated that JH and 20E have antagonistic effects on the induction of antimicrobial peptide genes in Drosophila melanogaster, indicating a complex regulatory role of JH in the immune system of insects (Flatt et al., 2008).

Analysis and Quantification Techniques

Advancements in the analysis and quantification of JH II have been crucial for understanding its role in various biological processes. Vilaró et al. (2012) discussed the sensitivities and matrix effects of different ionization modes in analyzing JH-II using ultrahigh-performance liquid chromatography-mass spectrometry (UHPLC-MS), providing insights into effective techniques for studying JH II (Vilaró, Pérez‑Hedo, Eras, Canela, & Eizaguirre, 2012).

Molecular Mechanisms and Signaling Pathways

Understanding the molecular mechanisms and signaling pathways influenced by JH is fundamental. Jindra, Palli, and Riddiford (2013) summarized recent knowledge on the capacity of the Methoprene-tolerant (Met) gene to bind JH, establishing it as a novel type of intracellular hormone receptor and discussing the significance of JH-dependent interactions with other transcription factors (Jindra, Palli, & Riddiford, 2013).

Future Directions

Research on JH II and other JHs continues to thrive in the post-genomic era . Future research directions include further understanding of the regulation of JH titers and mode of action, as well as the development of novel strategies for controlling its release rate and improving its stability and sustainability .

properties

IUPAC Name

methyl (2E,6E)-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVQJXZBSGXTGJ-TZDLBHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1([C@H](O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E,6E)-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate

CAS RN

34218-61-6
Record name Juvenile hormone II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34218-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juvenile hormone II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034218616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JUVENILE HORMONE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8360T798MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
868
Citations
GR Wyatt, KG Davey - Advances in insect physiology, 1996 - Elsevier
Publisher Summary Among animal hormones, juvenile hormone (JH) is distinctive because of its unique structure and the diversity of its effects on insect development and reproduction. …
Number of citations: 592 www.sciencedirect.com
CM Williams - The Biological Bulletin, 1961 - journals.uchicago.edu
1. By means of a standardized "pupal assay" for juvenile hormone, the endocrine activity of the corpora allata was found to undergo large and systematic changes during the …
Number of citations: 331 www.journals.uchicago.edu
H Kosugi, O Kanno, H Uda - Tetrahedron: Asymmetry, 1994 - Elsevier
An efficient preparative method for the enantiomerically pure juvenile hormone II has been developed by applying the diastereoselective alkylation and carbonyl reduction of an …
Number of citations: 18 www.sciencedirect.com
CM Yin - Zoological Studies, 1994 - zoolstud.sinica.edu.tw
Chih-Ming Yin (1994) Juvenile hormone III bisepoxide: New member of the insect juvenile hormone family. Zoological Studies 33 (4): 237-245. The insect juvenile hormone family has …
Number of citations: 24 zoolstud.sinica.edu.tw
R Feyereisen, DE Farnsworth - Experientia, 1988 - Springer
Corpora allata of the cockroachDiploptera punctata normally synthesize only the isoprenoid juvenile hormone III (JH III). Only under extreme in vitro conditions (absence of carbon …
Number of citations: 12 link.springer.com
YAI Abdel-Aal, BD Hammock - Insect biochemistry, 1988 - Elsevier
Juvenile hormone II (JH II) was studied for the kinetic behavior in its reaction with JH-esterase and the binding protein from the hemolymph of the last instar larvae of the cabbage looper…
Number of citations: 27 www.sciencedirect.com
ME Adams - Encyclopedia of insects, 2009 - Elsevier
Publisher Summary This chapter discusses the juvenile hormones (JHs) chemistry, biological action. JHs together with ecdysteroids orchestrate the expression of larval-specific genes …
Number of citations: 13 www.sciencedirect.com
NA Granger, SM Niemiec, LI Gilbert… - Journal of Insect …, 1982 - Elsevier
… group was substituted at Cl1 (juvenile hormone II), regardless of additional substitutions of … reduced cross reactivity (12%) with juvenile hormone II and none with juvenile hormone III (…
Number of citations: 31 www.sciencedirect.com
F Vilaró, M Pérez-Hedo, J Eras, R Canela… - Journal of agricultural …, 2012 - ACS Publications
The juvenile hormones (JHs) have been considered the most versatile hormones in the animal kingdom. JH-II is the most abundant JH in Sesamia nonagrioides , important maize pests …
Number of citations: 10 pubs.acs.org
G Jones, T Hanzlik, BD Hammock, DA Schooley… - Journal of insect …, 1990 - Elsevier
… Using these criteria, we found that juvenile hormone II was the most … of a juvenile hormone II d,-MH standard which had an identical retention time. The fluctuation of juvenile hormone II …
Number of citations: 53 www.sciencedirect.com

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